molecular formula C15H12N2O B1313256 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone CAS No. 122643-81-6

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone

Cat. No. B1313256
CAS RN: 122643-81-6
M. Wt: 236.27 g/mol
InChI Key: LAGKMXIFTIXARS-UHFFFAOYSA-N
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Description

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is a compound with the CAS Number: 122643-81-6 and a molecular weight of 236.27 . It is a solid substance with a melting point between 95 - 97°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3 . Unfortunately, specific information about the molecular structure analysis of this compound was not found in the search results.


Physical And Chemical Properties Analysis

As mentioned earlier, 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is a solid substance with a melting point between 95 - 97°C .

Scientific Research Applications

Comprehensive Analysis of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone Applications

Pharmaceutical Research: This compound may have potential as a precursor or active moiety in the development of new pharmaceuticals. Related pyrazolo[1,5-a]pyridine derivatives have been explored for their biological and pharmaceutical activities, including anti-cancer properties .

Material Science: Derivatives of pyrazolo[1,5-a]pyridine have shown promise in material science applications due to their significant photophysical properties . This suggests that 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone could be useful in developing new materials with unique optical characteristics.

Optoelectronic Devices: The luminescent properties of related compounds indicate potential use in optoelectronic devices such as light-emitting diodes (LEDs) or organic photovoltaics .

Sensors: Due to their versatile chemical structure, these compounds could be used in the development of sensors for detecting various biological or chemical substances .

Imaging and Microscopy: Compounds within this class have been used as emitters for confocal microscopy and imaging, suggesting possible research applications in these areas for 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone .

Agricultural Chemistry: Pyrazolo[1,5-a]pyrimidines, a related group of compounds, have been patented for uses such as herbicides and insecticides , indicating potential agricultural applications.

Precision Oncology: Pyrazole-based compounds have been increasingly investigated as protein kinase inhibitors for precision oncology . This compound may hold promise in this field of cancer treatment.

Optical Applications: A family of pyrazolo[1,5-a]pyrimidines has been identified for strategic optical applications due to their tunable photophysical properties , which could extend to 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone.

Safety and Hazards

The safety information available indicates that the compound has hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGKMXIFTIXARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443784
Record name 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone

CAS RN

122643-81-6
Record name 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenylpyrazolo[1,5-a]pyridine (2.00 g) was added to a stirred solution of acetic anhydride (4.20 g) and two drops of sulfuric acid at room temperature. After being stirred under reflux for 14 hours, the reaction mixture was poured onto 80 ml of 4N NaOH aqueous solution and extracted with chloroform (30 ml×2). The extracts were combined and washed with water (30 ml), saturated sodium chloride aqueous solution (30 ml), then dried over magnesium sulfate and evaporated in vacuo. The residual crystals were recrystallized from diisopropyl ether to give 2-phenyl-3-acetylpyrazolo-[1,5-a]pyridine (1.16 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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